molecular formula C11H13BrO B012822 2-Bromo-4-(3-methoxyphenyl)-1-butene CAS No. 104997-02-6

2-Bromo-4-(3-methoxyphenyl)-1-butene

Cat. No. B012822
M. Wt: 241.12 g/mol
InChI Key: LDAZESUVPHEJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 2-Bromo-4-(3-methoxyphenyl)-1-butene involves complex reactions starting from various brominated and methoxylated precursors. For example, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% (Akbaba et al., 2010). This illustrates the complexity and efficiency of synthetic routes towards bromo-methoxyphenyl compounds.

Molecular Structure Analysis The molecular structure and stereochemistry of related bromo-methoxyphenyl compounds have been elucidated through techniques such as X-ray crystallographic analysis. For example, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined, showcasing the precise arrangement of bromo and methoxy groups around the cyclohexadienone core (Li et al., 1995).

Chemical Reactions and Properties Chemical reactions involving bromo-methoxyphenyl compounds can vary widely, including reactions with benzenethiols promoted by InCl3•4H2O, yielding addition-elimination and substitution products (Zhao et al., 2010). These reactions demonstrate the reactivity of such compounds under specific conditions, leading to diverse products.

Physical Properties Analysis The physical properties of bromo-methoxyphenyl compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. The crystal structure of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one revealed the dihedral angles between the methoxy- and bromo-substituted benzene rings, providing insight into the compound's physical characteristics (Jasinski et al., 2010).

Chemical Properties Analysis The chemical properties, such as reactivity, stability, and functional group transformations, of bromo-methoxyphenyl compounds, are influenced by the presence of bromo and methoxy groups. For instance, the synthesis of 1,1,1-trihalo-4-methoxy-4-[2-heteroaryl]-3-buten-2-ones from dimethoxy acetals derived from 2-acetylthiophene and 2-acetylfuran showcases the diverse reactivity and potential for creating fluorinated and chlorinated 1,3-dielectrophiles (Flores et al., 2002).

Scientific Research Applications

  • Synthesis of alpha-Bromoketones

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of alpha-Bromoketones from Secondary Alcohols .
    • Method : The method involves using Ammonium Bromide and Oxone . The specific experimental procedures and technical details are not provided in the source .
    • Results : The results include the successful synthesis of various alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .
  • Antimicrobial and Anticancer Drug Research

    • Field : Pharmacology
    • Application : Similar compounds have been synthesized and studied for their pharmacological activities, particularly as antimicrobial and anticancer drugs .
    • Method : The method involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The specific experimental procedures and technical details are not provided in the source .
    • Results : The results of these studies are not detailed in the source .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . While not directly related to “2-Bromo-4-(3-methoxyphenyl)-1-butene”, it’s a similar type of reaction involving brominated compounds.
    • Method : The method involves the use of a radical approach . The specific experimental procedures and technical details are not provided in the source .
    • Results : The results include the successful protodeboronation of various alkyl boronic esters .
  • Synthesis of Antidepressant Molecules

    • Field : Pharmacology
    • Application : Similar compounds have been synthesized and studied for their pharmacological activities, particularly as antidepressant drugs .
    • Method : The method involves the synthesis of antidepressant molecules through metal-catalyzed procedures . The specific experimental procedures and technical details are not provided in the source .
    • Results : The results of these studies are not detailed in the source .
  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : This process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . While not directly related to “2-Bromo-4-(3-methoxyphenyl)-1-butene”, it’s a similar type of reaction involving brominated compounds.
    • Method : The method involves the use of a radical approach . The specific experimental procedures and technical details are not provided in the source .
    • Results : The results include the successful protodeboronation of various alkyl boronic esters .
  • Synthesis of Natural Products Containing Benzofuran Rings

    • Field : Organic Chemistry
    • Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products . These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .
    • Method : The method involves the synthesis of natural products containing benzofuran rings . The specific experimental procedures and technical details are not provided in the source .
    • Results : The results of these studies are not detailed in the source .

properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAZESUVPHEJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641184
Record name 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3-methoxyphenyl)-1-butene

CAS RN

104997-02-6
Record name 1-(3-Bromobut-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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